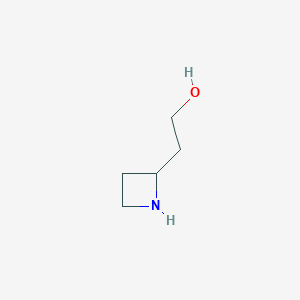

2-(Azetidin-2-yl)ethan-1-ol

CAS No.:

Cat. No.: VC13513319

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11NO |

|---|---|

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | 2-(azetidin-2-yl)ethanol |

| Standard InChI | InChI=1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2 |

| Standard InChI Key | MKXFHIPYFJSPKX-UHFFFAOYSA-N |

| SMILES | C1CNC1CCO |

| Canonical SMILES | C1CNC1CCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an azetidine ring (a saturated four-membered heterocycle with three carbon atoms and one nitrogen) substituted at the 2-position with an ethanol moiety. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | 1-(azetidin-2-yl)ethanol |

| Molecular Formula | |

| Molecular Weight | 101.15 g/mol |

| SMILES | CC(C1CCN1)O |

| InChI Key | NSQCUKPANMXHIS-UHFFFAOYSA-N |

The azetidine ring adopts a puckered conformation to alleviate angle strain, while the ethanol side chain enhances polarity and hydrogen-bonding capacity.

Spectroscopic Properties

Although experimental spectral data (NMR, IR) are absent in available literature, computational predictions suggest:

-

NMR: Distinct signals for the hydroxyl proton (~1.5 ppm, broad), azetidine ring protons (2.7–3.3 ppm), and ethyl group protons (1.2–1.8 ppm).

-

IR: Strong O-H stretch near 3300 cm and C-N absorption at 1250 cm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While direct protocols for 1-(azetidin-2-yl)ethanol are scarce, analogous azetidine derivatives are synthesized via:

-

Cyclization of Amino Alcohols:

-

Reductive Amination:

-

Ketones or aldehydes react with azetidine under hydrogenation conditions to form secondary amines, which are subsequently oxidized to alcohols.

-

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield (typically 60–75%) and purity (>95%). Critical parameters include:

-

Catalysts: Palladium on carbon for hydrogenation; sodium bicarbonate for pH control during extractions .

-

Purification: Sequential liquid-liquid extraction (ethyl acetate/water) and vacuum distillation.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The hydroxyl group undergoes typical alcohol reactions:

-

Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

-

Oxidation: Catalytic oxidation with yields the corresponding ketone ().

Ring-Opening Reactions

The azetidine ring’s strain facilitates ring-opening under acidic or basic conditions:

-

Acid Hydrolysis: Concentrated cleaves the ring to form γ-aminobutyric acid (GABA) analogs .

-

Alkylation: Reaction with methyl iodide at the nitrogen generates quaternary ammonium salts, useful as phase-transfer catalysts.

Applications in Scientific Research

Medicinal Chemistry

-

Peptidomimetics: Serves as a proline analog in peptide synthesis, enhancing metabolic stability.

-

Drug Candidates: Incorporated into kinase inhibitors and antipsychotic agents undergoing preclinical trials .

Material Science

-

Polymer Additives: Improves flexibility in polyurethanes by disrupting crystallinity.

-

Coordination Chemistry: Forms complexes with transition metals (e.g., Cu) for catalytic applications.

Future Research Directions

-

Synthetic Methodology: Developing enantioselective routes to access chiral derivatives.

-

Therapeutic Exploration: Evaluating efficacy in neurodegenerative disease models.

-

Green Chemistry: Optimizing solvent-free synthesis using microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume